Cas no 1396557-63-3 (N-[(furan-2-yl)methyl]-5-oxo-1,4-thiazepane-3-carboxamide)
![N-[(furan-2-yl)methyl]-5-oxo-1,4-thiazepane-3-carboxamide structure](https://ja.kuujia.com/scimg/cas/1396557-63-3x500.png)
N-[(furan-2-yl)methyl]-5-oxo-1,4-thiazepane-3-carboxamide 化学的及び物理的性質
名前と識別子
-
- N-(furan-2-ylmethyl)-5-oxo-1,4-thiazepane-3-carboxamide
- N-[(furan-2-yl)methyl]-5-oxo-1,4-thiazepane-3-carboxamide
-
- インチ: 1S/C11H14N2O3S/c14-10-3-5-17-7-9(13-10)11(15)12-6-8-2-1-4-16-8/h1-2,4,9H,3,5-7H2,(H,12,15)(H,13,14)
- InChIKey: LYSCHPFYTMPALK-UHFFFAOYSA-N
- SMILES: S1CCC(=O)NC(C(NCC2=CC=CO2)=O)C1
N-[(furan-2-yl)methyl]-5-oxo-1,4-thiazepane-3-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6350-0077-5μmol |
N-[(furan-2-yl)methyl]-5-oxo-1,4-thiazepane-3-carboxamide |
1396557-63-3 | 90%+ | 5μl |
$94.5 | 2023-04-26 | |
Life Chemicals | F6350-0077-2mg |
N-[(furan-2-yl)methyl]-5-oxo-1,4-thiazepane-3-carboxamide |
1396557-63-3 | 2mg |
$88.5 | 2023-09-09 | ||
Life Chemicals | F6350-0077-4mg |
N-[(furan-2-yl)methyl]-5-oxo-1,4-thiazepane-3-carboxamide |
1396557-63-3 | 90%+ | 4mg |
$99.0 | 2023-04-26 | |
Life Chemicals | F6350-0077-2μmol |
N-[(furan-2-yl)methyl]-5-oxo-1,4-thiazepane-3-carboxamide |
1396557-63-3 | 2μmol |
$85.5 | 2023-09-09 | ||
Life Chemicals | F6350-0077-1mg |
N-[(furan-2-yl)methyl]-5-oxo-1,4-thiazepane-3-carboxamide |
1396557-63-3 | 1mg |
$81.0 | 2023-09-09 | ||
Life Chemicals | F6350-0077-5mg |
N-[(furan-2-yl)methyl]-5-oxo-1,4-thiazepane-3-carboxamide |
1396557-63-3 | 90%+ | 5mg |
$103.5 | 2023-04-26 | |
Life Chemicals | F6350-0077-3mg |
N-[(furan-2-yl)methyl]-5-oxo-1,4-thiazepane-3-carboxamide |
1396557-63-3 | 3mg |
$94.5 | 2023-09-09 |
N-[(furan-2-yl)methyl]-5-oxo-1,4-thiazepane-3-carboxamide 関連文献
-
Holm Petzold,Albara I. S. Alrawashdeh Chem. Commun., 2012,48, 160-162
-
Alexander P. Gaywood,Hamish McNab Org. Biomol. Chem., 2010,8, 5166-5173
-
Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
-
Cristina Wippert Rodrigues,Christian Limberg,Hans Pritzkow Chem. Commun., 2004, 2734-2735
-
Laurianne Moity,Valérie Molinier,Adrien Benazzouz,Benjamin Joossen,Vincent Gerbaud,Jean-Marie Aubry Green Chem., 2016,18, 3239-3249
-
Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
-
Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
N-[(furan-2-yl)methyl]-5-oxo-1,4-thiazepane-3-carboxamideに関する追加情報
N-[(furan-2-yl)methyl]-5-oxo-1,4-thiazepane-3-carboxamide: A Comprehensive Overview
The compound with CAS No. 1396557-63-3, known as N-[(furan-2-yl)methyl]-5-oxo-1,4-thiazepane-3-carboxamide, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structural features, which include a furan ring, a thiazepane framework, and a carboxamide group. These elements collectively contribute to its potential as a therapeutic agent in various disease states.
Recent studies have highlighted the importance of thiazepane derivatives in drug discovery, particularly due to their ability to modulate key biological targets such as kinases, proteases, and ion channels. The integration of the furan moiety in this compound adds an additional layer of complexity and functionality, potentially enhancing its bioavailability and selectivity. Researchers have demonstrated that the furan group can act as an electron-withdrawing substituent, influencing the compound's electronic properties and interactions with biological systems.
One of the most promising aspects of N-[(furan-2-yl)methyl]-5-oxo-1,4-thiazepane-3-carboxamide is its potential application in oncology. Preclinical studies have shown that this compound exhibits significant anti-proliferative activity against various cancer cell lines, including those resistant to conventional chemotherapy. The mechanism of action appears to involve inhibition of critical enzymes involved in cell cycle regulation and apoptosis induction. Furthermore, the compound has demonstrated minimal toxicity towards normal cells, suggesting a favorable therapeutic index.
In addition to its anti-cancer properties, this compound has also been investigated for its potential in treating neurodegenerative diseases such as Alzheimer's disease. The thiazepane framework is known to possess anti-inflammatory and antioxidant properties, which are crucial in mitigating the oxidative stress associated with neurodegeneration. Recent research has shown that N-[(furan-2-yl)methyl]-5-oxo-1,4-thiazepane-3-carboxamide can effectively reduce amyloid-beta aggregation in vitro, a hallmark of Alzheimer's disease.
The synthesis of this compound involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The key steps include the formation of the thiazepane ring through a nucleophilic substitution reaction followed by functionalization with the furan-containing side chain. Researchers have optimized the reaction conditions to achieve high yields and purity levels, ensuring scalability for potential clinical applications.
From an analytical standpoint, the characterization of N-[ (furan - 2 - yl ) methyl ] - 5 - oxo - 1 , 4 - thiazepane - 3 - carboxamide has been carried out using advanced spectroscopic techniques such as NMR and mass spectrometry. These analyses have confirmed the molecular structure and purity of the compound, providing a solid foundation for further preclinical studies.
Looking ahead, the development of this compound into a clinical candidate will require extensive pharmacokinetic and toxicological evaluations. Early studies suggest that it has favorable absorption properties and low systemic toxicity; however, further investigation is needed to confirm these findings in animal models. Collaborative efforts between academic institutions and pharmaceutical companies are currently underway to accelerate its progression through the drug development pipeline.
In conclusion, N-[ (furan - 2 - yl ) methyl ] - 5 - oxo - 1 , 4 - thiazepane - 3 - carboxamide represents a compelling candidate for addressing unmet medical needs in oncology and neurodegenerative diseases. Its unique structural features and promising preclinical profile position it as a potential breakthrough therapy. As research continues to unfold, this compound may pave the way for novel treatment strategies that improve patient outcomes worldwide.
1396557-63-3 (N-[(furan-2-yl)methyl]-5-oxo-1,4-thiazepane-3-carboxamide) Related Products
- 1691247-16-1(2,6-dimethyl-5H,6H,7H,8H-imidazo1,2-apyrimidine)
- 1323038-59-0(N-(1-cyanocyclohexyl)-2-{[2-(2-fluorophenoxy)ethyl](methyl)amino}propanamide)
- 2418594-54-2(INDEX NAME NOT YET ASSIGNED)
- 15854-75-8(2-Phenyl-4-nitro-anisole)
- 1261655-10-0((3-Fluoro-2'-(trifluoromethoxy)biphenyl-4-yl)-dimethylamine)
- 878677-58-8(methyl 4-2-(3-cyano-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl)acetamidobenzoate)
- 2639401-52-6({4-amino-3-methyl-2-oxabicyclo2.1.1hexan-1-yl}methanol hydrochloride)
- 1105223-58-2(N6-(2H-1,3-benzodioxol-5-yl)methyl-N4-(4-fluorophenyl)-1H-pyrazolo3,4-dpyrimidine-4,6-diamine)
- 2172633-52-0(4-({1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylspiro2.3hexan-1-yl}formamido)but-2-enoic acid)
- 2228332-12-3(tert-butyl N-3-hydroxy-4-(2,2,2-trifluoro-1-hydroxyethyl)phenylcarbamate)




